N-(3-aminophenyl)octadecanamide
Description
N-(3-Aminophenyl)octadecanamide is a long-chain fatty acid amide derivative featuring an octadecanamide (18-carbon chain) backbone linked to a meta-substituted aminophenyl group.
Properties
Molecular Formula |
C24H42N2O |
|---|---|
Molecular Weight |
374.6 g/mol |
IUPAC Name |
N-(3-aminophenyl)octadecanamide |
InChI |
InChI=1S/C24H42N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-24(27)26-23-19-17-18-22(25)21-23/h17-19,21H,2-16,20,25H2,1H3,(H,26,27) |
InChI Key |
GGPJOMDHZXREGD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC1=CC=CC(=C1)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparisons with Similar Compounds
Comparison with N-(2-Aminophenyl)Octanamide
Key Differences :
- Chain Length: N-(2-Aminophenyl)octanamide (C8 chain) has a significantly shorter acyl group compared to N-(3-aminophenyl)octadecanamide (C18 chain). This difference impacts solubility, with the shorter-chain analog being more polar and water-soluble.
- Amino Position: The ortho-substituted (2-aminophenyl) group in octanamide may sterically hinder interactions with other functional groups, whereas the meta-substituted (3-aminophenyl) group in octadecanamide allows for more flexible binding in supramolecular assemblies.
- Applications : Shorter-chain analogs like octanamide are often used in pharmaceutical intermediates or dye synthesis, while longer-chain derivatives like octadecanamide are more likely to serve as surfactants or polymer additives .
Table 1: Physical Properties Comparison
| Property | This compound | N-(2-Aminophenyl)Octanamide |
|---|---|---|
| Molecular Weight | ~430 g/mol (estimated) | 236.3 g/mol |
| Chain Length | C18 | C8 |
| Solubility | Likely lipid-soluble | Moderate aqueous solubility |
| Reactivity | High (aromatic amine) | Moderate |
Comparison with N,N-Dimethyloctadecanamide
Key Differences :
- Substitution on Nitrogen : N,N-Dimethyloctadecanamide (CAS 3886-90-6) replaces the aromatic amine with two methyl groups, eliminating the primary amine’s nucleophilic reactivity. This makes it less suitable for polymerization but more stable in acidic or oxidative environments.
- Applications: The dimethylated derivative is primarily used as a nonionic surfactant or lubricant, whereas this compound’s reactive amine group enables covalent bonding in polymer matrices or drug delivery systems .
Table 2: Functional Group Impact
| Compound | Functional Group | Key Applications |
|---|---|---|
| This compound | Aromatic primary amine | Polymers, surfactants |
| N,N-Dimethyloctadecanamide | Tertiary amide | Lubricants, surfactants |
Comparison with N-(3-Aminophenyl)Acetamide
Key Differences :
- Acyl Chain: N-(3-Aminophenyl)acetamide (C2 chain) has a much shorter acetyl group, drastically altering its hydrophobicity. This compound is more water-soluble and is commonly used as a dye intermediate or pharmaceutical precursor.
- Biological Activity : The acetamide derivative’s smaller size allows better cellular uptake, whereas the octadecanamide derivative’s long chain may enhance membrane permeability or lipid-based interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
